molecular formula C13H15Cl2NO2 B2988289 2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone CAS No. 39489-66-2

2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone

Cat. No.: B2988289
CAS No.: 39489-66-2
M. Wt: 288.17
InChI Key: RDTXULBOCSSUCU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone typically involves the reaction of 2,4-dichlorophenol with piperidine in the presence of a suitable coupling agent. One common method is the use of a carbodiimide, such as dicyclohexylcarbodiimide (DCC), to facilitate the formation of the amide bond between the phenol and piperidine.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using large-scale reactors equipped with efficient mixing and temperature control systems. The reaction is typically carried out under an inert atmosphere to prevent oxidation and ensure high yield. Purification steps, such as recrystallization or column chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Typical reagents include halogens (e.g., chlorine, bromine) and strong acids or bases.

Major Products Formed:

  • Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.

  • Reduction Products: Alcohols or amines.

  • Substitution Products: Halogenated derivatives or compounds with different functional groups.

Scientific Research Applications

2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone has several scientific research applications, including:

  • Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.

  • Industry: Use in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

2-(2,4-Dichlorophenoxy)-1-(1-piperidyl)ethanone can be compared with other similar compounds, such as:

  • 2,4-Dichlorophenoxyacetic Acid: Used as a herbicide, this compound shares the dichlorophenoxy group but has a different functional group.

  • 2-(2,4-Dichlorophenoxy) Propionic Acid: Another herbicidal compound with a similar structure but different side chain.

  • 2,4-DB (2,4-Dichlorophenoxybutyric Acid): A selective herbicide used in agriculture, similar in structure but with a longer carbon chain.

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-1-piperidin-1-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO2/c14-10-4-5-12(11(15)8-10)18-9-13(17)16-6-2-1-3-7-16/h4-5,8H,1-3,6-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTXULBOCSSUCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)COC2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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